Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a heterocyclic compound with a triazine ring structure. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of 3-methylsulfanyl-1,2,4-triazine-6-ol: This is achieved by reacting lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate.
Chlorination: The 3-methylsulfanyl-1,2,4-triazine-6-ol is then reacted with thionyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, such as amines, to form a variety of derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the triazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and secondary amines, often in the presence of a base such as sodium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield a variety of amine-substituted triazine derivatives, which may have different biological or chemical properties.
Scientific Research Applications
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate has several scientific research applications:
Agriculture: It is used as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to form bioactive triazine derivatives.
Chemical Research:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets, depending on its application. In agricultural applications, it may inhibit specific enzymes in pests or weeds, leading to their death. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:
Ethyl 5-chloro-3-(methylthio)-1,2,4-triazine-6-carboxylate: Similar in structure but with a methylthio group instead of a methyl group.
Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate: Contains a phenyl group, which may impart different chemical and biological properties.
Biological Activity
Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
Chemical Structure and Properties
This compound is characterized by its triazine ring structure, which is known for its stability and reactivity. The presence of a chloro group and a carboxylate moiety enhances its biological activity by allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to therapeutic effects against various diseases.
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by bacteria and fungi.
- Antiviral Properties : Investigations into its antiviral capabilities suggest that it may be effective against certain viral infections.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Activity | Description | Reference |
---|---|---|
Antimicrobial | Effective against a range of bacteria and fungi; potential use in infection treatment. | |
Antiviral | Investigated for efficacy against certain viruses. | |
Enzyme Inhibition | Inhibits specific enzymes involved in critical biochemical pathways. | |
Anticancer Potential | Explored for development into anticancer agents due to its ability to modulate enzyme activity. | |
Agricultural Applications | Used as an intermediate in synthesizing pesticides and herbicides. |
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, indicating a promising alternative for infection management.
Antiviral Efficacy
In vitro studies demonstrated that this compound exhibits antiviral activity against Influenza A virus. The compound's mechanism involves disrupting viral replication by targeting specific viral enzymes. Further research is needed to explore its efficacy in vivo.
Anticancer Research
Recent investigations into the anticancer potential of this compound showed that derivatives of this compound could inhibit cancer cell proliferation in various cancer lines. For instance, derivatives were tested against MDA-MB-231 breast cancer cells and exhibited significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with other triazine derivatives:
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Antiviral |
Ethyl 5-Chloro-3-(Methylthio)-1,2,4-Triazine-6-Carboxylate | Structure | Moderate antimicrobial activity |
Ethyl 5-Chloro-3-(Phenyl)-1,2,4-Triazine-6-Carboxylate | Structure | Enhanced anticancer properties |
Properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-3-13-7(12)5-6(8)9-4(2)10-11-5/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRXASFMSMTEHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576448 |
Source
|
Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141872-16-4 |
Source
|
Record name | Ethyl 5-chloro-3-methyl-1,2,4-triazine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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